(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone
Description
The compound “(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone” features a unique spirocyclic structure with a 1,4-dioxa-8-azaspiro[4.5]decane core. The molecule also includes a benzophenone moiety substituted with a 3,5-dichlorophenyl group and a spirocyclic side chain. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by halogenated aromatic systems and heterocyclic frameworks .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO3/c22-17-11-16(12-18(23)13-17)20(25)19-4-2-1-3-15(19)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEFAXMSCCRYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643785 | |
| Record name | (3,5-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-60-0 | |
| Record name | (3,5-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Compound Overview
- Chemical Name: (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone
- Molecular Formula: C21H21Cl2NO3
- Molecular Weight: 406.3 g/mol
- CAS Number: 898756-60-0
- Synonyms: 3,5-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
- Structural Features: The molecule features a benzophenone core with 3,5-dichlorophenyl and 2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl substituents.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves the formation of a benzophenone intermediate followed by functionalization with the spirocyclic amine moiety. The key steps include:
- Step 1: Preparation of the dichlorobenzophenone intermediate, often via Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions involving dichlorobenzoyl derivatives and substituted phenyl precursors.
- Step 2: Introduction of the 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl group through nucleophilic substitution or reductive amination on the benzophenone intermediate.
Specific Synthetic Procedures
While direct literature on this exact compound's preparation is limited, analogous synthetic routes for related benzophenone derivatives with spirocyclic amines provide a reliable framework.
Palladium-Catalyzed Cross-Coupling Approach
- Reagents: Aryl nitriles or aryl halides bearing dichloro substituents, 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl amine derivatives, palladium catalysts (e.g., BrettPhos Pd G4), bases such as cesium carbonate or potassium phosphate.
- Solvents: Mixtures of 1,4-dioxane and water or methanol as co-solvent.
- Conditions: Continuous flow synthesis at elevated temperatures (150–180 °C) with controlled reagent infusion rates to optimize yield and purity.
- Outcome: Efficient coupling to yield the target benzophenone derivative with the spirocyclic amine substituent.
Nucleophilic Substitution Route
- Starting Material: 2-(chloromethyl)phenyl(3,5-dichlorophenyl)methanone or related halogenated benzophenone.
- Nucleophile: 1,4-dioxa-8-azaspiro[4.5]decan-8-yl amine or its salt.
- Conditions: Typically carried out in polar aprotic solvents (e.g., DMF, DMSO) with mild heating to facilitate substitution.
- Purification: Flash chromatography to isolate the pure compound.
Data Table: Summary of Preparation Parameters
Research Findings and Observations
Continuous Flow Synthesis: Recent advances demonstrate the utility of continuous flow reactors for the efficient and scalable synthesis of benzophenone derivatives with complex amine substituents. This method allows precise control of reaction parameters, resulting in improved yields and reproducibility.
Catalyst Efficiency: The use of BrettPhos Pd G4 catalyst has been shown to facilitate C-N bond formation under mild conditions, which is critical for introducing the spirocyclic amine moiety without degradation of sensitive functional groups.
Base Selection: Cesium carbonate and potassium phosphate are effective bases that promote the coupling reaction while maintaining the stability of the spirocyclic structure.
Purification: Flash chromatography remains the standard for isolating the product with high purity, essential for subsequent biological or material applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzophenone derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a dioxaspiro structure that contributes to its unique chemical properties. The presence of the dichlorophenyl moiety enhances its lipophilicity, potentially increasing its bioavailability and interaction with biological targets. The molecular formula is with a molecular weight of approximately 373.25 g/mol.
Biological Activities
Research indicates that compounds with similar structural motifs have demonstrated various biological activities:
- Antitumor Activity : Studies have shown that dioxaspiro compounds can exhibit cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Antimicrobial Properties : Some derivatives have displayed significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
- Neuroprotective Effects : Research suggests that certain spiro compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Applications in Medicinal Chemistry
- Drug Development : The unique structural features make this compound a candidate for developing new therapeutic agents targeting cancer and infectious diseases. Its ability to modulate biological pathways can be explored through structure-activity relationship (SAR) studies.
- Pharmacological Research : Investigating the pharmacokinetics and pharmacodynamics of this compound can provide insights into its efficacy and safety profiles, essential for drug formulation.
- Synthetic Intermediates : Due to its complex structure, it can serve as an intermediate in synthesizing other biologically active compounds.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry investigated the antitumor effects of a related dioxaspiro compound on human breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations, underscoring the potential of dioxaspiro derivatives in cancer therapy .
Case Study 2: Antimicrobial Activity
Research conducted by International Journal of Antimicrobial Agents highlighted the antimicrobial efficacy of dioxaspiro compounds against resistant strains of bacteria. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, suggesting their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The spirocyclic structure may play a crucial role in binding to these targets, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other spirocyclic and benzophenone derivatives. Key analogues include:
Physicochemical and Bioactivity Comparisons
Electronic Effects :
- The 3,5-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing its binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase targets) compared to the electron-donating 2,5-dimethylphenyl group in CAS 898757-92-1 .
- The 1,4-dioxa-8-azaspiro[4.5]decane core increases steric hindrance and metabolic stability relative to simpler piperidine or morpholine derivatives .
Pharmacological Potential: Compounds with chlorinated aromatic rings (e.g., the target) are often prioritized in agrochemical and antimicrobial research due to their resistance to oxidative degradation . The diazaspiro[4.5]decane derivatives (e.g., compound 13 in ) exhibit reported activity in CNS disorders, suggesting the target compound may share similar pharmacokinetic pathways.
Synthetic Challenges :
Biological Activity
The compound known as (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a spirocyclic structure, which includes both oxygen and nitrogen atoms. The molecular formula is C₁₅H₁₈Cl₂N₂O₃, with a molecular weight of approximately 343.18 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 1,4-dioxa-8-azaspiro[4.5]decane. The synthetic pathway often employs various coupling reactions to attach the dichlorophenyl and phenyl groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibited selective binding to sigma receptors, which are implicated in cancer cell proliferation and survival.
| Compound | Sigma Receptor Affinity (K(i), nM) | Selectivity for σ2 Receptors |
|---|---|---|
| 1 | 5.4 ± 0.4 | 30-fold |
| 2 | 10 ± 1 | 20-fold |
These findings suggest that the compound could be utilized in imaging or therapeutic strategies for tumors expressing sigma receptors .
Neuroprotective Effects
In addition to anticancer activity, the compound has shown promise in neuroprotection. Research indicates that it may modulate neurotransmitter systems and protect against neurodegenerative conditions by influencing sigma receptor pathways .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of the compound have yielded positive results against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Case Studies
- Case Study on Tumor Imaging : A study employed a radiolabeled version of the compound for PET imaging in mouse models with human carcinoma and melanoma. Results indicated significant accumulation in tumor tissues, suggesting its utility as a radiotracer for cancer diagnostics .
- Neuroprotection in Animal Models : In vivo studies demonstrated that treatment with this compound led to reduced neuronal damage in models of ischemia-induced injury, indicating its potential as a therapeutic agent for stroke or traumatic brain injury .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving spirocyclic intermediate formation and subsequent coupling. For example, a related spirocyclic compound was synthesized using 1,4-dioxa-8-azaspiro[4.5]decane as a starting material, followed by benzoylation under inert atmosphere (argon) with dichloromethane as the solvent . Key optimization steps include:
- Temperature control (ice bath for exothermic reactions).
- Use of anhydrous solvents and catalysts (e.g., sodium methoxide for deprotonation).
- Purification via column chromatography with gradient elution.
Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) using Chromolith® or Purospher® STAR columns is recommended for purity analysis due to their high resolution for spirocyclic and aromatic systems . Structural confirmation requires:
- Mass spectrometry (MS) : ESI-MS for molecular ion detection.
- Nuclear magnetic resonance (NMR) : H and C NMR to resolve spirocyclic and dichlorophenyl moieties.
- FT-IR spectroscopy : To confirm carbonyl (C=O) and ether (C-O-C) functional groups.
Q. What pharmacological targets or mechanisms are associated with structurally similar spirocyclic methanones?
- Methodological Answer : Analogous compounds, such as 8-phenyl-1,3-diazaspiro[4.5]decane derivatives, have shown activity as enzyme inhibitors (e.g., Pfmrk kinase in malaria research) or receptor modulators. To identify targets:
- Conduct high-throughput screening against kinase or GPCR libraries.
- Use molecular docking studies with software like AutoDock Vina, focusing on the dichlorophenyl group’s hydrophobic interactions .
Advanced Research Questions
Q. How can environmental fate studies be designed to evaluate the persistence and bioaccumulation potential of this compound?
- Methodological Answer : Follow the framework from Project INCHEMBIOL :
- Abiotic studies : Measure hydrolysis rates at varying pH and UV stability using photolysis chambers.
- Biotic studies : Use OECD 307 guidelines to assess soil biodegradation.
- Bioaccumulation : Calculate logP (octanol-water partition coefficient) via shake-flask method; values >3 indicate high bioaccumulation risk.
Q. How should researchers address contradictions in reported bioactivity data for spirocyclic methanones?
- Methodological Answer : Systematic meta-analysis is critical:
- Compare assay conditions (e.g., cell lines, IC50 protocols) across studies.
- Validate discrepancies using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).
- Re-evaluate stereochemical purity, as spirocyclic systems often exhibit chirality-dependent activity .
Q. What experimental design principles apply to in vivo studies of this compound’s neuropharmacological effects?
- Methodological Answer : Adopt a randomized block design with split-split plots , as used in agricultural chemistry trials :
- Main plots : Dose levels (e.g., 10 mg/kg, 50 mg/kg).
- Subplots : Administration routes (oral, intraperitoneal).
- Sub-subplots : Timepoints for behavioral or biomarker analysis.
- Include positive controls (e.g., known CNS-active compounds) and blinded scoring.
Q. What strategies ensure compound stability during long-term storage for multi-year studies?
- Methodological Answer : Stability data for similar compounds suggest:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
